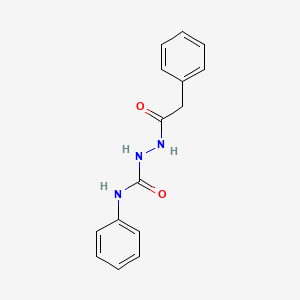![molecular formula C20H33NO5 B5086099 N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5086099.png)
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate, also known as DMAA (1,3-dimethylamylamine), is a synthetic compound that has been used in various dietary supplements and pre-workout supplements. DMAA has been the subject of scientific research due to its potential use as a performance-enhancing drug and its potential health risks.
Mecanismo De Acción
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate works by stimulating the release of norepinephrine, a neurotransmitter that increases heart rate, blood pressure, and respiratory rate. This leads to increased energy, focus, and alertness, which can improve athletic performance.
Biochemical and Physiological Effects
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has been shown to have a variety of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and respiratory rate, as well as increased levels of certain hormones and neurotransmitters. N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has also been shown to increase fat oxidation and decrease appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has been used in lab experiments to study its effects on the body and its potential use as a performance-enhancing drug. However, the use of N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate in lab experiments is limited by its potential health risks and the need for careful monitoring of its effects on the body.
Direcciones Futuras
Future research on N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate should focus on its potential use as a performance-enhancing drug and its effects on the body. This research should include studies on the long-term health effects of N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate use, as well as studies on its potential use in treating certain medical conditions. Additionally, research should focus on developing safer and more effective alternatives to N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate for use in dietary supplements and pre-workout supplements.
Métodos De Síntesis
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate can be synthesized through several methods, including the reaction of 2,6-diisopropylaniline with chloroacetaldehyde followed by reaction with methylamine, or through the reaction of 2,6-diisopropylaniline with methylamine and formaldehyde. These methods result in the formation of N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate in its oxalate salt form.
Aplicaciones Científicas De Investigación
N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has been studied for its potential use as a performance-enhancing drug and its effects on the body. Studies have shown that N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate can increase heart rate, blood pressure, and respiratory rate, leading to improved athletic performance. However, N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has also been linked to adverse health effects, including heart attacks, strokes, and even death.
Propiedades
IUPAC Name |
N-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO.C2H2O4/c1-13(2)15-9-8-10-16(14(3)4)17(15)20-12-11-19-18(5,6)7;3-1(4)2(5)6/h8-10,13-14,19H,11-12H2,1-7H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFAPQGIKJUKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-benzodioxol-5-yl)-11-(2-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5086024.png)
![N-methyl-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3-thienylmethyl)acetamide](/img/structure/B5086026.png)
![5-chloro-2-(ethylthio)-N-[2-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5086028.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5086041.png)
![9-[4-(2-chloro-4-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5086042.png)
![4-[6-(2,3-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5086049.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(3,5-dimethylphenyl)amino]-2-propanol}](/img/structure/B5086072.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5086079.png)
![7-[(diethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5086086.png)

![2-[4-(4-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5086110.png)
